4-Methyl-N-(3-nitrophenyl)benzenesulfonamide
Overview
Description
4-Methyl-N-(3-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12N2O4S It is a member of the sulfonamide family, characterized by the presence of a sulfonamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 4-Methyl-N-(3-aminophenyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N-(3-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: The compound can be used in the study of enzyme inhibition, particularly those involving sulfonamide-sensitive enzymes.
Medicine: Sulfonamide derivatives are known for their antibacterial properties
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies the antibacterial activity of sulfonamide drugs.
Comparison with Similar Compounds
4-Methyl-N-(4-nitrophenyl)benzenesulfonamide: Similar structure but with the nitro group in the para position.
4-Methyl-N-(2-nitrophenyl)benzenesulfonamide: Similar structure but with the nitro group in the ortho position.
4-Methylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical transformations.
Uniqueness: 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. The meta position of the nitro group can affect the electronic properties of the molecule, making it distinct from its ortho and para counterparts.
Properties
IUPAC Name |
4-methyl-N-(3-nitrophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-5-7-13(8-6-10)20(18,19)14-11-3-2-4-12(9-11)15(16)17/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMWHPKATJJZBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935738 | |
Record name | 4-Methyl-N-(3-nitrophenyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-38-1 | |
Record name | 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1576-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC86602 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-N-(3-nitrophenyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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